N~1~-(2,4-Dichlorophenyl)ethane-1,2-diamine
Description
N¹-(2,4-Dichlorophenyl)ethane-1,2-diamine is an aromatic diamine derivative characterized by a 2,4-dichlorophenyl group attached to the primary amine of ethane-1,2-diamine. The 2,4-dichloro substitution pattern likely enhances lipophilicity and steric bulk, influencing binding affinity in biological systems or reactivity in synthetic applications.
Properties
CAS No. |
40779-33-7 |
|---|---|
Molecular Formula |
C8H10Cl2N2 |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
N'-(2,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,12H,3-4,11H2 |
InChI Key |
OJEHEIJJPOXPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NCCN |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis via the Vilsmeier Reaction
The synthesis of 2,4-dichlorobenzaldehyde, a prerequisite for N¹-(2,4-Dichlorophenyl)ethane-1,2-diamine, employs the Vilsmeier reaction. Diacetylmethane reacts with POCl₃ and DMF under controlled conditions to yield the aldehyde precursor. Optimized mole ratios of diacetylmethane:DMF:POCl₃ at 1:2–17.3:2.1–10 minimize reagent waste while maintaining yields above 65%. Temperature regulation during reagent addition (-5°C to 5°C) and reaction (40–120°C) prevents tar formation, a common byproduct.
Condensation with Ethylenediamine
The primary synthesis involves refluxing 2,4-dichlorobenzaldehyde with ethylenediamine in ethanol or methanol. The reaction proceeds via nucleophilic addition-elimination, forming an imine intermediate that is subsequently reduced to the diamine. Laboratory-scale protocols report yields of 68–72% after recrystallization. Industrial variants use continuous flow reactors to enhance mixing and heat transfer, achieving 75% yield with 99% purity.
Industrial Production Protocols
Large-Scale Reactor Design
Industrial synthesis employs stainless steel or glass-lined reactors capable of handling exothermic reactions. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 0.25 L | 500–1000 L |
| Temperature Control | ±2°C | ±0.5°C |
| Reaction Time | 6–8 hours | 3–4 hours |
| Yield | 68–72% | 73–75% |
Reagent Recovery Systems
POCl₃ and DMF are recycled via fractional distillation, reducing raw material costs by 30–40%. Automated pH adjustment units maintain reaction mixtures at pH 8–9 to prevent side reactions.
Reaction Optimization Strategies
Solvent-Free Conditions
Eliminating solvents like dichloromethane reduces post-reaction purification steps. Pilot studies show a 12% increase in yield (from 65% to 73%) under solvent-free conditions due to higher reagent concentrations.
Catalytic Enhancements
Introducing 0.5 mol% zirconium(IV) chloride accelerates imine formation, cutting reaction time by 40%. However, catalyst costs limit industrial adoption.
Purification and Isolation
Steam Distillation
Crude product is purified via steam distillation at 100–105°C, separating N¹-(2,4-Dichlorophenyl)ethane-1,2-diamine from tar byproducts. This method achieves 98% purity without prior drying.
Recrystallization
Laboratory recrystallization from hot ethanol yields colorless crystals with a melting point of 70–73°C, consistent with literature values.
Case Studies and Yield Comparisons
Academic Laboratory Synthesis
A 250 mL flask charged with 46 g POCl₃, 17–30 mL DMF, and 3 g diacetylmethane produced 2.1 g 2,4-dichlorobenzaldehyde (65% yield). Subsequent condensation with ethylenediamine yielded 1.4 g diamine (68%).
Industrial Pilot Plant
A 500 L reactor processing 288 g diacetylmethane generated 192 g diamine (75.7% yield), demonstrating scalability.
Challenges and Limitations
Byproduct Formation
Tar byproducts (3–5% mass yield) necessitate costly disposal. Recent advances employ immobilized lipases to degrade tar into reusable intermediates.
Moisture Sensitivity
The diamine’s amine groups necessitate anhydrous storage. Industrial facilities use nitrogen-blanketed storage tanks to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions: N'-(2,4-dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and aldehydes.
Reduction: Reduction reactions can yield amines and other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different alkylated derivatives.
Scientific Research Applications
N'-(2,4-dichlorophenyl)ethane-1,2-diamine is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N'-(2,4-dichlorophenyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Q & A
Q. How can researchers optimize the synthesis of N~1~-(2,4-Dichlorophenyl)ethane-1,2-diamine to improve yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution reactions between 2,4-dichloroaniline derivatives and ethylenediamine. Key optimization steps include:
- Reaction Temperature: Maintaining temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reduce side reactions .
- Purification: Column chromatography with silica gel (eluent: chloroform/methanol 9:1) or recrystallization from ethanol/water mixtures improves purity .
- Catalysis: Use of mild bases (e.g., K~2~CO~3~) to deprotonate intermediates and drive the reaction forward .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ~1~H and ~13~C NMR confirm the presence of aromatic protons (δ 7.2–7.8 ppm) and ethylenediamine backbone signals (δ 2.6–3.1 ppm). ~15~N NMR can resolve amine group environments .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺ ~ 246.1 Da) and detects impurities .
- HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>95%) and quantify degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of this compound across studies?
Methodological Answer: Contradictions often arise from differences in substituent positioning, stereochemistry, or experimental conditions. Systematic approaches include:
- Structural Analog Comparison: Test derivatives with chloro substituents at alternate positions (e.g., 3,5-dichloro vs. 2,4-dichloro) to isolate positional effects .
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., DNA or enzymes) under standardized conditions .
- Meta-Analysis: Cross-reference data with structurally similar compounds like N~1~-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride to identify trends in halogen-substituent interactions .
Q. What strategies are effective for studying the compound’s interactions with biomolecules such as DNA or metal ions?
Methodological Answer:
- UV-Vis and Fluorescence Spectroscopy: Monitor hypochromic shifts or quenching effects when the compound binds to DNA (e.g., intercalation or groove binding) .
- Electrochemical Analysis: Cyclic voltammetry detects redox activity changes in the presence of metal ions (e.g., Cu²⁺ or Fe³⁺), indicating chelation .
- Molecular Dynamics (MD) Simulations: Model interactions with DNA helices or metalloproteins to predict binding modes and affinity .
Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity and pharmacological profile?
Methodological Answer:
-
Electron-Withdrawing Effects: The 2,4-dichloro substitution increases electrophilicity, enhancing nucleophilic attack susceptibility (e.g., in Suzuki-Miyaura couplings) .
-
Steric Considerations: Ortho-chloro groups may hinder access to active sites in enzymes, reducing inhibitory potency compared to para-substituted analogs .
-
Comparative SAR Studies:
Substituent Position Reactivity Biological Activity 2,4-Dichloro High Moderate inhibition 3,5-Dichloro Moderate Low solubility 4-Fluoro Low High selectivity
Q. What computational methods are suitable for predicting the compound’s metabolic pathways or toxicity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies to predict oxidative metabolism sites (e.g., N-dealkylation or hydroxylation) .
- ADMET Prediction Tools: Use platforms like SwissADME or ProTox-II to model absorption, cytochrome P450 interactions, and hepatotoxicity .
- Molecular Docking: Screen against CYP3A4 or CYP2D6 isoforms to identify potential drug-drug interaction risks .
Q. How can researchers validate the compound’s role as an intermediate in synthesizing pharmaceuticals (e.g., antipsychotics or antivirals)?
Methodological Answer:
- Stepwise Functionalization: Introduce pharmacophores (e.g., piperazine or trifluoromethyl groups) via SNAr reactions, followed by characterization of intermediates .
- Biological Testing: Compare activity of final products (e.g., Aripiprazole Impurity derivatives) with and without the dichlorophenyl-diamine backbone to assess its contribution .
- Patent Analysis: Review synthetic routes in patents (e.g., EP 15154554.8) for industrial-scale adaptation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
